Cas no 2229469-47-8 (1-(2,3-dihydro-1-benzofuran-5-yl)methyl-2,2-dimethylcyclopropan-1-amine)

1-(2,3-Dihydro-1-benzofuran-5-yl)methyl-2,2-dimethylcyclopropan-1-amine is a cyclopropylamine derivative featuring a benzofuran moiety, which imparts unique structural and electronic properties. This compound is of interest in medicinal chemistry and agrochemical research due to its potential as a building block for bioactive molecules. The rigid cyclopropane ring enhances metabolic stability, while the benzofuran group offers opportunities for further functionalization. Its well-defined stereochemistry and synthetic versatility make it valuable for developing selective enzyme inhibitors or receptor modulators. The compound's stability under physiological conditions and compatibility with common synthetic methodologies further underscore its utility in drug discovery and material science applications.
1-(2,3-dihydro-1-benzofuran-5-yl)methyl-2,2-dimethylcyclopropan-1-amine structure
2229469-47-8 structure
Product Name:1-(2,3-dihydro-1-benzofuran-5-yl)methyl-2,2-dimethylcyclopropan-1-amine
CAS No:2229469-47-8
MF:C14H19NO
MW:217.306763887405
CID:6085286
PubChem ID:165707421
Update Time:2025-10-22

1-(2,3-dihydro-1-benzofuran-5-yl)methyl-2,2-dimethylcyclopropan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 1-(2,3-dihydro-1-benzofuran-5-yl)methyl-2,2-dimethylcyclopropan-1-amine
    • EN300-1809471
    • 1-[(2,3-dihydro-1-benzofuran-5-yl)methyl]-2,2-dimethylcyclopropan-1-amine
    • 2229469-47-8
    • Inchi: 1S/C14H19NO/c1-13(2)9-14(13,15)8-10-3-4-12-11(7-10)5-6-16-12/h3-4,7H,5-6,8-9,15H2,1-2H3
    • InChI Key: ZDIOWZSJQDKKLO-UHFFFAOYSA-N
    • SMILES: O1CCC2=C1C=CC(=C2)CC1(CC1(C)C)N

Computed Properties

  • Exact Mass: 217.146664230g/mol
  • Monoisotopic Mass: 217.146664230g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 289
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 35.2Ų

1-(2,3-dihydro-1-benzofuran-5-yl)methyl-2,2-dimethylcyclopropan-1-amine Pricemore >>

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Additional information on 1-(2,3-dihydro-1-benzofuran-5-yl)methyl-2,2-dimethylcyclopropan-1-amine

1-(2,3-Dihydro-1-benzofuran-5-yl)methyl-2,2-dimethylcyclopropan-1-amine: A Comprehensive Overview

1-(2,3-Dihydro-1-benzofuran-5-yl)methyl-2,2-dimethylcyclopropan-1-amine (CAS No. 2229469-47-8) is a structurally complex organic compound with significant potential in various fields of chemistry and pharmacology. This compound has garnered attention due to its unique chemical structure and promising applications in drug discovery and materials science. In this article, we delve into the properties, synthesis, and potential uses of this compound, supported by the latest research findings.

The chemical structure of 1-(2,3-dihydro-1-benzofuran-5-yl)methyl-2,2-dimethylcyclopropan-1-amine is characterized by a cyclopropane ring fused with a benzofuran moiety. The cyclopropane ring is substituted with two methyl groups at the 2-position and an amino group at the 1-position. The benzofuran ring is partially saturated (dihydro), which introduces unique electronic properties and enhances its reactivity. This combination of structural features makes the compound highly versatile and amenable to various chemical transformations.

Recent studies have highlighted the importance of benzofuran derivatives in medicinal chemistry. The benzofuran moiety is known for its ability to interact with biological targets such as enzymes and receptors, making it a valuable component in drug design. The dihydro form of benzofuran in this compound further modulates its electronic properties, potentially enhancing its bioavailability and efficacy.

The synthesis of 1-(2,3-dihydro-1-benzofuran-5-yl)methyl-2,2-dimethylcyclopropan-1-amines involves a multi-step process that combines principles from organic synthesis and catalysis. Researchers have employed various strategies to optimize the synthesis pathway, including the use of transition metal catalysts and microwave-assisted reactions. These advancements have significantly improved the yield and purity of the compound, making it more accessible for further studies.

One of the most exciting aspects of this compound is its potential in pharmacology. Studies have shown that benzofuran-containing compounds exhibit anti-inflammatory, antioxidant, and anticancer activities. The presence of the cyclopropane ring in this compound further enhances its pharmacokinetic properties, such as absorption and distribution. Recent research has focused on evaluating its efficacy against specific targets like kinases and proteases, which are critical in disease pathways.

In addition to its pharmacological applications, 1-(2,3-dihydro-1-benzofuran-5-yllmethyl... has shown promise in materials science. Its unique structure allows for potential applications in polymer chemistry and nanotechnology. Researchers are exploring its use as a building block for constructing advanced materials with tailored properties.

The development of benzofuran derivatives has been driven by advancements in computational chemistry and high-throughput screening techniques. These tools enable researchers to predict the compound's behavior under various conditions and optimize its properties for specific applications. For instance, molecular docking studies have provided insights into how this compound interacts with biological targets at the molecular level.

Looking ahead, the future of 1-(2,3-dihydro... seems bright as ongoing research continues to uncover new applications and improve its synthesis methods. Its role in drug discovery is particularly promising, given the increasing demand for novel therapeutic agents with improved efficacy and reduced side effects.

In conclusion, 1-(2,3-Dihydro... stands out as a versatile compound with significant potential across multiple disciplines. Its unique structure, combined with cutting-edge research findings, positions it as a valuable tool in advancing both medicinal chemistry and materials science.

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